molecular formula C20H23ClFNO2 B4955689 1-(4-Fluorophenyl)-4-(2-phenylmorpholin-4-yl)butan-1-one;hydrochloride

1-(4-Fluorophenyl)-4-(2-phenylmorpholin-4-yl)butan-1-one;hydrochloride

Cat. No.: B4955689
M. Wt: 363.9 g/mol
InChI Key: XYKCVEKSVCTUGD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-(2-phenylmorpholin-4-yl)butan-1-one;hydrochloride typically involves the following steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable halogenated compound.

    Introduction of the Fluorophenyl Group: This step involves the reaction of the morpholine derivative with a fluorinated benzene compound under conditions such as Friedel-Crafts alkylation.

    Formation of the Butanone Moiety: This can be done by reacting the intermediate with a butanone derivative under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-(2-phenylmorpholin-4-yl)butan-1-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-(2-phenylmorpholin-4-yl)butan-1-one;hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-4-(2-phenylmorpholin-4-yl)butan-1-one;hydrochloride
  • 1-(4-Bromophenyl)-4-(2-phenylmorpholin-4-yl)butan-1-one;hydrochloride
  • 1-(4-Methylphenyl)-4-(2-phenylmorpholin-4-yl)butan-1-one;hydrochloride

Uniqueness

1-(4-Fluorophenyl)-4-(2-phenylmorpholin-4-yl)butan-1-one;hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(2-phenylmorpholin-4-yl)butan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO2.ClH/c21-18-10-8-16(9-11-18)19(23)7-4-12-22-13-14-24-20(15-22)17-5-2-1-3-6-17;/h1-3,5-6,8-11,20H,4,7,12-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKCVEKSVCTUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

50.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202039
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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